2-(Pyrimidin-5-yl)acetic acid hydrochloride

Solubility Formulation Medicinal Chemistry

2-(Pyrimidin-5-yl)acetic acid hydrochloride is a versatile pyrimidine scaffold for FBDD and CRTH2 antagonist development. Its hydrochloride salt form ensures superior aqueous solubility for biophysical assays. The unsubstituted core enables efficient cross-coupling reactions, while the 97% purity minimizes impurities in isotopic labeling. Ideal for medicinal chemistry libraries and SAR studies.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 1222199-29-2
Cat. No. B1375417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-5-yl)acetic acid hydrochloride
CAS1222199-29-2
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)CC(=O)O.Cl
InChIInChI=1S/C6H6N2O2.ClH/c9-6(10)1-5-2-7-4-8-3-5;/h2-4H,1H2,(H,9,10);1H
InChIKeyCQLBGLUNQXPKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrimidin-5-yl)acetic Acid Hydrochloride (CAS 1222199-29-2) Technical Procurement Overview


2-(Pyrimidin-5-yl)acetic acid hydrochloride (CAS 1222199-29-2) is a heterocyclic pyrimidine-based small molecule scaffold with a molecular formula of C₆H₇ClN₂O₂ and a molecular weight of 174.58 g/mol . This compound is the hydrochloride salt form of 2-(pyrimidin-5-yl)acetic acid (CAS 5267-07-2), enhancing its aqueous solubility and solid-state stability for laboratory handling . It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a precursor for more complex pyrimidine derivatives and as an intermediate in the development of CRTH2 antagonists for allergic and inflammatory diseases [1][2].

Procurement Risk Assessment: Why 2-(Pyrimidin-5-yl)acetic Acid Hydrochloride Cannot Be Casually Substituted


The 2-(pyrimidin-5-yl)acetic acid scaffold is commercially available in multiple forms, including the free acid (CAS 5267-07-2), the hydrochloride salt (CAS 1222199-29-2), and substituted derivatives such as 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride (CAS 2094145-48-7) [1]. The hydrochloride salt offers distinct advantages in solubility, crystallinity, and ease of handling compared to the free acid . More importantly, substitution at the 2-, 4-, or 6-positions of the pyrimidine ring fundamentally alters the electronic and steric properties of the scaffold, which directly impacts downstream reactivity in cross-coupling, alkylation, and amidation reactions [2]. Selecting a substituted analog without verifying its compatibility with established synthetic protocols may introduce steric hindrance or electronic effects that reduce reaction yields or alter product profiles, thereby compromising the reproducibility and efficiency of research and development pipelines.

Quantitative Differentiation Guide for 2-(Pyrimidin-5-yl)acetic Acid Hydrochloride (CAS 1222199-29-2)


Enhanced Aqueous Solubility of 2-(Pyrimidin-5-yl)acetic Acid Hydrochloride Compared to Free Acid

The hydrochloride salt form (CAS 1222199-29-2) exhibits significantly enhanced aqueous solubility compared to the corresponding free acid (CAS 5267-07-2), which is reported to possess only 'medium solubility' in water . This salt formation converts the carboxylic acid group into a more polar, ionic species, enabling higher achievable concentrations in aqueous reaction media and biological assay buffers. This differentiation is critical for synthetic transformations requiring homogeneous aqueous conditions and for preliminary in vitro screening where compound solubility directly affects assay reliability .

Solubility Formulation Medicinal Chemistry

Purity Specification Benchmarking for 2-(Pyrimidin-5-yl)acetic Acid Hydrochloride Procurement

Commercial suppliers offer 2-(pyrimidin-5-yl)acetic acid hydrochloride at standardized purity specifications, with minimum purity specifications ranging from 95% (AKSci) to 97% (Leyan) . In contrast, the free acid counterpart (CAS 5267-07-2) is offered at a minimum purity of 95% . The availability of higher purity specifications (≥97%) is particularly advantageous for sensitive applications such as late-stage functionalization in medicinal chemistry and the synthesis of isotopically labeled derivatives for metabolic studies, where trace impurities can compromise reaction yields or introduce confounding variables [1].

Purity Quality Control Procurement

Molecular Weight Optimization for Scaffold Minimalism in Fragment-Based Drug Discovery

2-(Pyrimidin-5-yl)acetic acid hydrochloride (MW 174.58 g/mol) maintains a compact molecular scaffold with minimal steric bulk at the 2-, 4-, and 6-positions, in contrast to substituted analogs such as 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride (MW 230.69 g/mol) and 2-(2-butan-2-yl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride (MW 258.75 g/mol) [1]. This size differential is critical in fragment-based drug discovery (FBDD), where the 'Rule of Three' (MW ≤300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) prioritizes low-molecular-weight starting points. The unsubstituted pyrimidine scaffold provides a ~24-32% smaller molecular footprint than its substituted counterparts, offering greater flexibility for subsequent lead optimization and reduced risk of exceeding Lipinski's Rule of Five after fragment growth [2].

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Unsubstituted Pyrimidine Scaffold Enables Regioselective Derivatization Without Steric Hindrance

The absence of substituents at the 2-, 4-, and 6-positions of the pyrimidine ring in 2-(pyrimidin-5-yl)acetic acid hydrochloride provides unhindered access for regioselective functionalization, in contrast to substituted derivatives that introduce steric and electronic bias [1][2]. For instance, 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride contains alkyl groups at the 2-, 4-, and 6-positions, which sterically encumber the pyrimidine ring and reduce its nucleophilicity at adjacent positions [1]. Similarly, derivatives with substituents at the 2-, 4-, or 6-positions require more forcing reaction conditions or exhibit altered regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions, thereby limiting synthetic versatility [3]. The unsubstituted scaffold of 2-(pyrimidin-5-yl)acetic acid hydrochloride maximizes the accessible chemical space for derivatization, enabling a broader array of downstream transformations.

Regioselectivity Synthetic Chemistry Cross-Coupling

Evidence-Based Application Scenarios for 2-(Pyrimidin-5-yl)acetic Acid Hydrochloride (CAS 1222199-29-2)


Fragment-Based Drug Discovery and Lead Generation

The low molecular weight (174.58 g/mol) and unsubstituted pyrimidine core of 2-(pyrimidin-5-yl)acetic acid hydrochloride render it an optimal fragment for FBDD campaigns, with a molecular footprint ~24-32% smaller than substituted analogs. Its favorable physicochemical properties, including enhanced aqueous solubility conferred by the hydrochloride salt form, enable screening at high concentrations in biophysical assays (NMR, SPR, X-ray crystallography) without precipitation artifacts. This compound serves as a foundational fragment for growing toward CRTH2 antagonists, kinase inhibitors, and other pyrimidine-based therapeutics. [1][2]

Synthesis of Isotopically Labeled CRTH2 Antagonist Intermediates

2-(Pyrimidin-5-yl)acetic acid hydrochloride functions as a direct precursor for the synthesis of ²H- and ¹³C-enriched pyrimidin-5-yl acetic acid derivatives, which have been patented as CRTH2 antagonists for the treatment of asthma, allergic rhinitis, atopic dermatitis, and other inflammatory disorders. The unsubstituted scaffold allows for precise isotopic incorporation at specific positions of the pyrimidine ring, facilitating metabolic and pharmacokinetic studies. The availability of the compound at 97% purity from select vendors ensures that trace impurities do not interfere with isotopic labeling efficiency or subsequent biological evaluation. [1]

Diversification via Regioselective Cross-Coupling Reactions

The absence of substituents at the 2-, 4-, and 6-positions of the pyrimidine ring eliminates steric hindrance that would otherwise impede palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig). This enables efficient, regioselective introduction of aryl, heteroaryl, and amine functionalities for the construction of diverse compound libraries. In contrast, pre-substituted analogs such as 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride require more forcing conditions or exhibit altered regioselectivity, thereby limiting the breadth of accessible chemical space. [2]

Development of Novel Anti-Inflammatory Pyrimidine Derivatives

Research on structurally related pyrimidin-5-yl acetic acid derivatives has demonstrated anti-inflammatory activity in vivo when evaluated against diclofenac sodium as a reference standard. The unsubstituted scaffold of 2-(pyrimidin-5-yl)acetic acid hydrochloride provides a versatile starting point for the systematic exploration of structure-activity relationships (SAR) around the pyrimidine core, including the introduction of substituents at the 2-, 4-, and 6-positions to optimize potency, selectivity, and pharmacokinetic properties. The enhanced solubility of the hydrochloride salt facilitates formulation for in vivo studies. [1][2]

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